3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride
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Overview
Description
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20N4S. It is primarily used for research purposes and is known for its unique structure, which includes a triazole ring, a cyclopentyl group, and a methylsulfanyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride typically involves multiple stepsThe final step involves the addition of the propan-1-amine group and the formation of the hydrochloride salt .
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving the triazole ring and the amine group .
Comparison with Similar Compounds
Similar Compounds
- **3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine
- 4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Uniqueness
The presence of the hydrochloride salt in 3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C11H21ClN4S |
---|---|
Molecular Weight |
276.83 g/mol |
IUPAC Name |
3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H20N4S.ClH/c1-16-11-14-13-10(7-4-8-12)15(11)9-5-2-3-6-9;/h9H,2-8,12H2,1H3;1H |
InChI Key |
UTSDNPBGNHRLEE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1C2CCCC2)CCCN.Cl |
Origin of Product |
United States |
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